
N,N-Dimethyl-4-phenyl-1H-pyrazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-phenyl-1H-pyrazol-1-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-4-phenyl-1H-pyrazol-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at elevated temperatures . Another method includes the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-4-phenyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific functional groups on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazole compounds.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-phenyl-1H-pyrazol-1-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-phenyl-1H-pyrazol-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as mitogen-activated protein kinase 1 (MAPK1), which plays a role in cell signaling pathways . This inhibition can lead to various biological effects, including antiproliferative and antimicrobial activities.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
1,3-Dimethyl-4-phenyl-1H-pyrazol-5-amine: Another pyrazole derivative with similar applications in research and industry.
Uniqueness
N,N-Dimethyl-4-phenyl-1H-pyrazol-1-amine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to act as a versatile intermediate in the synthesis of various heterocyclic compounds and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
62565-31-5 |
|---|---|
Fórmula molecular |
C11H13N3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-phenylpyrazol-1-amine |
InChI |
InChI=1S/C11H13N3/c1-13(2)14-9-11(8-12-14)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clave InChI |
JSTZFSWLWMUSHP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N1C=C(C=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15208430.png)
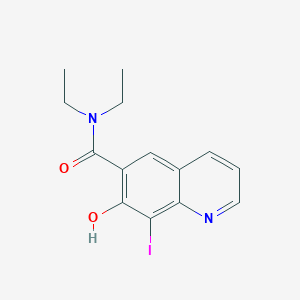
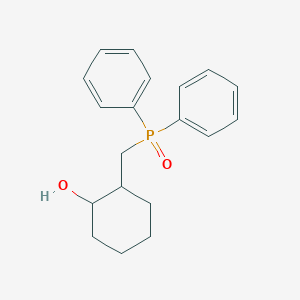
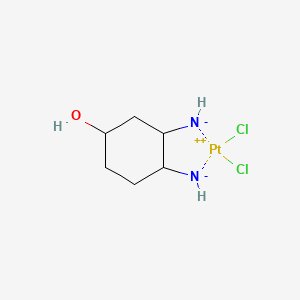
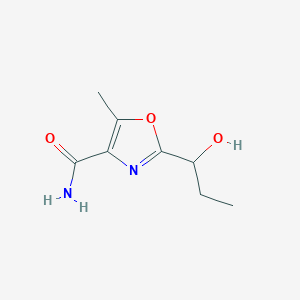
![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208452.png)
![2-chloro-4-fluoro-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15208459.png)
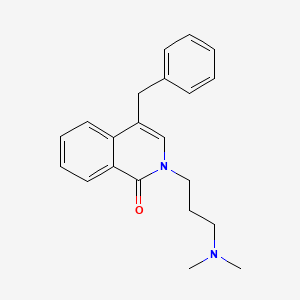
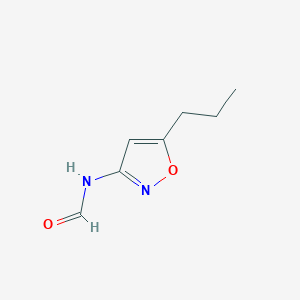

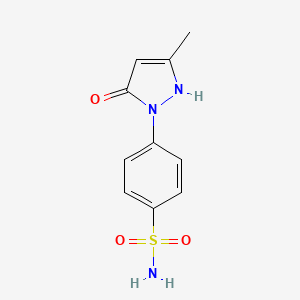

![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)

